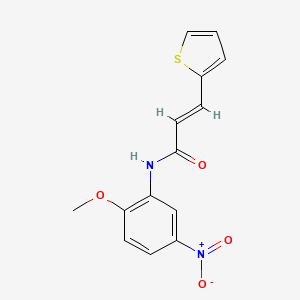

(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

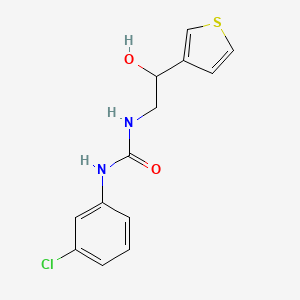

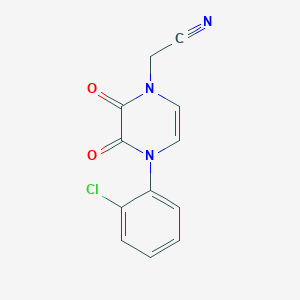

The compound “(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide” is an organic compound with multiple functional groups. It contains a methoxy group (-OCH3), a nitro group (-NO2), an amide group (-CONH2), and a thiophene ring. The presence of these functional groups suggests that the compound could have interesting chemical properties and reactivity .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the double bond in the prop-2-enamide part of the molecule suggests some degree of conjugation, which could have interesting effects on the compound’s chemical and physical properties .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitro group is electron-withdrawing, which could make the compound more susceptible to nucleophilic attack. The amide group could participate in condensation reactions or hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the polar amide group and nitro group could increase the compound’s solubility in polar solvents .Scientific Research Applications

Synthesis and Characterization

Synthesis of Entacapone : A study by Harisha et al. (2015) reported a new synthesis method for entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involving the demethylation of a precursor similar to (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide.

Characterization and Corrosion Inhibition Studies : Mishra et al. (2018) explored the effect of substituents like methoxy and nitro groups on N-Phenyl-benzamide derivatives, which share structural similarities with the compound , in inhibiting corrosion of mild steel. They found that methoxy groups enhance inhibition efficiency (Mishra et al., 2018).

Synthesis of Gefitinib : Jin et al. (2005) described the synthesis of Gefitinib, which involves intermediates related to the chemical structure of (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide (Jin et al., 2005).

Biological and Medicinal Applications

Antidiabetic Activity : Research by Lalpara et al. (2021) involved synthesizing compounds with a structure analogous to (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide and evaluating their antidiabetic activity through α-amylase inhibition assays (Lalpara et al., 2021).

Antinociceptive Activity : A study by Shipilovskikh et al. (2020) synthesized N-substituted 4-Aryl-4-oxo-2-[(3-thiophen-2-yl)amino]but-2-enamides and tested their antinociceptive (pain-relieving) activity (Shipilovskikh et al., 2020).

Synthesis and Antimicrobial Activity : Chandrakantha et al. (2014) synthesized novel compounds related to (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide and evaluated their antibacterial and antifungal activities (Chandrakantha et al., 2014).

Electrochemical and Sensor Applications

EDTA Modified Glassy Carbon Electrode : A study by Üstündağ and Solak (2009) involved preparing and characterizing an EDTA-modified glassy carbon electrode using compounds structurally similar to (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide for potential use as a metal sensor (Üstündağ & Solak, 2009).

Synthesis of Fluorophores : Research by Witalewska et al. (2019) utilized N-Ethoxycarbonylpyrene and perylene thioamides, compounds related to the chemical structure of (E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide, in the synthesis of fluorescent dyes for potential applications in imaging and sensing (Witalewska et al., 2019).

Future Directions

properties

IUPAC Name |

(E)-N-(2-methoxy-5-nitrophenyl)-3-thiophen-2-ylprop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O4S/c1-20-13-6-4-10(16(18)19)9-12(13)15-14(17)7-5-11-3-2-8-21-11/h2-9H,1H3,(H,15,17)/b7-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZCPCLHYUTUWQI-FNORWQNLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C=CC2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)/C=C/C2=CC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2E)-N-(2-methoxy-5-nitrophenyl)-3-(thiophen-2-yl)prop-2-enamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2411803.png)

![4-methyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2411808.png)

![2-{[(4-Acetylphenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2411816.png)

![(3Z)-3-{[(2,5-dimethylphenyl)amino]methylidene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2411819.png)

![5-amino-1-[2-(2,4-dimethylanilino)-2-oxoethyl]-N-(furan-2-ylmethyl)triazole-4-carboxamide](/img/structure/B2411822.png)